Ethyl 3,3,3-trifluoro-2-nicotinamido-2-[2-(trifluoromethyl)anilino]propionate
Description
ETHYL 3,3,3-TRIFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]-2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl groups, a pyridine ring, and an amide linkage
Properties
Molecular Formula |
C18H15F6N3O3 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(pyridine-3-carbonylamino)-2-[2-(trifluoromethyl)anilino]propanoate |
InChI |
InChI=1S/C18H15F6N3O3/c1-2-30-15(29)16(18(22,23)24,27-14(28)11-6-5-9-25-10-11)26-13-8-4-3-7-12(13)17(19,20)21/h3-10,26H,2H2,1H3,(H,27,28) |
InChI Key |
WJQOFFYUMRXVCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1C(F)(F)F)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]-2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl 3,3,3-trifluoropyruvate with appropriate amines and pyridine derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]-2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]-2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and properties.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]-2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE involves its interaction with molecular targets and pathways within biological systems. The compound’s trifluoromethyl groups and amide linkage play crucial roles in its binding affinity and reactivity with target molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3,3,3-TRIFLUOROPYRUVATE: A related compound with similar trifluoromethyl groups but lacking the pyridine and amide functionalities.
METHYL 3,3,3-TRIFLUOROPYRUVATE: Another similar compound with a methyl ester group instead of an ethyl ester group.
3,3,3-TRIFLUOROPROPIONIC ACID: A simpler compound with a trifluoromethyl group and a carboxylic acid functionality
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]-2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE is unique due to its combination of trifluoromethyl groups, pyridine ring, and amide linkage. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
